2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone
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Overview
Description
Indolin-1-yl(3-iodophenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline ring fused with a phenyl ring substituted with an iodine atom, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The iodination of the phenyl ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of Indolin-1-yl(3-iodophenyl)methanone may involve scalable synthetic routes such as the Bartoli indole synthesis, which uses Grignard reagents for the formation of the indole ring . The iodination step can be optimized for large-scale production by using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(3-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its neuroprotective effects and potential use in treating ischemic stroke.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Indolin-1-yl(3-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are attributed to its ability to bind to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reduce the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction helps in mitigating neuronal damage and improving neurological outcomes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
Uniqueness
Indolin-1-yl(3-iodophenyl)methanone stands out due to its unique structure, which combines an indoline ring with a 3-iodophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12INO |
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Molecular Weight |
349.17 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3-iodophenyl)methanone |
InChI |
InChI=1S/C15H12INO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2 |
InChI Key |
XLFRJULIBDTITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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